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molecular formula C9H9ClO2S B1335092 2,3-dihydro-1H-indene-5-sulfonyl chloride CAS No. 52205-85-3

2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No. B1335092
M. Wt: 216.68 g/mol
InChI Key: SWLIXMXSCZYVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07282595B2

Procedure details

To a solution of indane (50 mmol, 6.11 mL) in dichloromethane (50 mL) at 0° C. is added dropwise chlorosulfonic acid (200 mmol, 13.3 mL). The resulting solution is allowed to return to room temperature and stirred for 2 hrs. The solution is then poured slowly onto a mixture of ice (200 g) and dichloromethane (50 mL). The organic layer is separated, washed with brine (50 mL), dried over sodium sulfate, filtered and evaporated to produce indan-5-sulfonic acid chloride.
Quantity
6.11 mL
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[Cl:10][S:11](O)(=[O:13])=[O:12]>ClCCl>[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([S:11]([Cl:10])(=[O:13])=[O:12])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
6.11 mL
Type
reactant
Smiles
C1CCC2=CC=CC=C12
Name
Quantity
13.3 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CCC2=CC(=CC=C12)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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